4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The structure features a pyrazolo[3,4-b]pyridine core with an aminophenyl group and a carboxylic acid group, making it a versatile scaffold for drug design and development. The compound is identified by the CAS number 1354706-25-4 and is documented in chemical databases such as PubChem and BenchChem .
This compound can be classified under the following categories:
The synthesis of 4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the Friedlander condensation reaction, where an aminoaldehyde reacts with reactive methylenes to form the pyrazolo[3,4-b]pyridine core. This reaction is characterized by the formation of a heterocyclic compound through the condensation of a ketone or aldehyde with an amino compound.
The molecular structure of 4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be described as follows:
The structure includes a pyrazole ring fused to a pyridine ring, with an amino group and a carboxylic acid substituent.
The molecular weight of the compound is approximately 256.27 g/mol. Its structural properties contribute to its biological activity and potential therapeutic applications.
The compound can undergo various chemical reactions that modify its structure:
These reactions can be facilitated under specific conditions using reagents such as oxidizing agents (e.g., potassium permanganate for oxidation) or reducing agents (e.g., lithium aluminum hydride for reduction).
The mechanism of action of 4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation; their continuous activation can lead to cancer progression. The compound's ability to inhibit these pathways positions it as a potential candidate for cancer therapy.
The melting point and boiling point data are not readily available in the sources but can be determined experimentally.
The primary applications of 4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid include:
This compound serves as a promising scaffold for further modifications aimed at enhancing its biological efficacy and specificity against various cancer types.
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, first synthesized in 1908 by Ortoleva via diphenylhydrazone-pyridine condensation [2] . Early derivatives like N-phenyl-3-methylpyrazolo[3,4-b]pyridine (Bulow, 1911) demonstrated the scaffold's synthetic versatility, but significant therapeutic potential emerged only in the late 20th century. The anxiolytic drug Tracazolate (I) marked the scaffold's entry into clinical applications, followed by cardiovascular agents Vericiguat (Verquvo®, 2021) and Riociguat (Adempas®, 2013) [1] . Over 300,000 unique 1H-pyrazolo[3,4-b]pyridines have since been documented, with ~54% of publications (2012–2025) reflecting intensified drug discovery efforts . The scaffold's resemblance to purine bases enables targeted interactions with kinase ATP-binding sites, positioning it as a central structural motif in oncology and inflammation therapeutics [2].
Table 1: Historical Milestones in Pyrazolo[3,4-b]Pyridine Drug Discovery
Year | Development | Significance |
---|---|---|
1908 | Ortoleva's synthesis | First monosubstituted derivative (R3 = Ph) |
1911 | Bulow's N-phenyl-3-methyl derivatives | Established cyclization with 1,3-diketones |
1980s | Tracazolate (anxiolytic) | First clinical application |
2013 | Riociguat (Adempas®) approval | PDE inhibitor for pulmonary hypertension |
2021 | Vericiguat (Verquvo®) approval | sGC stimulator for heart failure |
2019–2025 | >1,400 patents filed | Surge in kinase inhibitor development |
The N1-methyl and C3-carboxylic acid groups confer distinct physicochemical and target-binding properties to the pyrazolo[3,4-b]pyridine core. N1-Methylation (present in 31.78% of derivatives) locks the scaffold in the 1H-tautomer, enhancing aromaticity across both rings and increasing metabolic stability by ~40% compared to unmethylated analogs [1] . This substitution eliminates tautomeric ambiguity (1H vs. 2H isomers), ensuring consistent pharmacodynamics [2]. The C3-carboxylic acid moiety introduces a directional electrostatic handle for salt-bridge formation with basic residues in target proteins. For example, in kinase inhibitors, this group coordinates with conserved lysine residues (e.g., Lys33 in CDK2), decreasing Ki values by 5–10-fold versus ester or amide variants [1] [6]. Additionally, the carboxylic acid enhances aqueous solubility (log P reduction of 1.2–1.8 units) and facilitates prodrug design through esterification [1].
Table 2: Impact of N1 and C3 Substituents on Pyrazolo[3,4-b]Pyridine Properties
Substituent | Prevalence (%) | Key Functional Roles |
---|---|---|
N1-Methyl | 31.78 | - Tautomer stabilization (1H-form) - Aromaticity enhancement - Metabolic stability increase |
N1-H | 19.70 | - Tautomerization liability - Higher reactivity |
C3-COOH | 2.17* | - Target binding via salt bridges [1] - Solubility enhancement (log P -1.8) - Prodrug derivatization |
C3-Me | 46.77 | - Hydrophobicity (log P +0.6) - Steric occlusion |
C3-NH2 | 4.69 | - H-bond donation - Planarity disruption |
**Estimated from carbonyl derivative prevalence *
The 4-aminophenyl substituent at C4 serves as a versatile pharmacophore modifier that enhances target affinity and selectivity. This group projects orthogonally to the pyrazolo[3,4-b]pyridine plane, enabling deep engagement with hydrophobic enzyme subpockets (e.g., the allosteric site in Abl kinase) [3]. The aniline nitrogen provides a hydrogen-bonding anchor, improving kinase inhibition potency by 8–15-fold compared to phenyl or halogenated analogs in leukemia cell models [3]. Critically, the amino group enables modular derivatization: acylation yields amide prodrugs, while diazotization facilitates bioconjugation for targeted therapies [8]. In antileukemic pyrazolo[3,4-b]pyridines, the 4-aminophenyl moiety suppresses HOXA9 and MEIS1 oncoproteins—key regulators in acute myeloid leukemia—demonstrating its role in epigenetic modulation [3]. This substituent also reduces hERG channel binding by 60% versus basic alkylamines, mitigating cardiotoxicity risks [6].
Table 3: Bioactivity Modulation by 4-Aminophenyl vs. Other C4 Substituents
C4 Substituent | Abl Kinase IC50 (nM) | CDK2 Selectivity Ratio | Cytotoxicity (RS4;11, GI50, μM) |
---|---|---|---|
4-Aminophenyl | 28 ± 3 | 12.4 | 0.45 ± 0.07 |
4-Hydroxyphenyl | 210 ± 15 | 3.8 | 1.92 ± 0.31 |
4-Chlorophenyl | 450 ± 22 | 1.2 | 5.60 ± 0.89 |
4-Methoxyphenyl | 185 ± 10 | 5.1 | 2.15 ± 0.40 |
Phenyl | 520 ± 30 | 0.9 | 8.30 ± 1.20 |
Data adapted from antileukemic SAR studies [3]
The strategic incorporation of N1-methyl, C3-carboxylic acid, and 4-aminophenyl groups creates a synergistic pharmacophore. This triad balances polarity distribution, enabling cell penetration (log D7.4 ≈ 1.8) while maintaining target engagement. The scaffold's versatility positions it as a cornerstone for next-generation kinase inhibitors and epigenetic modulators, with over 14 derivatives currently in preclinical or clinical development [2] .
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2